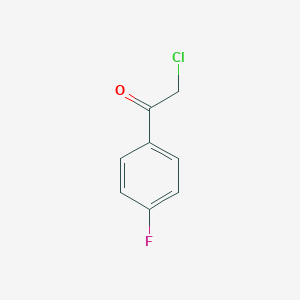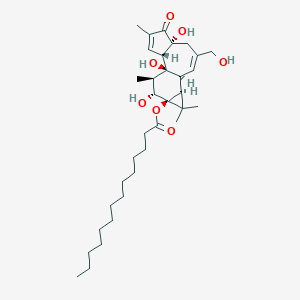
氯乙酰-D2 氯化物
描述
Chloroacetyl-D2 chloride is a deuterated derivative of chloroacetyl chloride, with the molecular formula C2D2Cl2O. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. Chloroacetyl-D2 chloride is a colorless to yellow liquid that is primarily used as a reagent in organic synthesis.
科学研究应用
Chloroacetyl-D2 chloride is used in various scientific research applications:
Organic Synthesis: As a reagent for the synthesis of deuterated compounds.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Biological Studies: Employed in isotope labeling studies to trace metabolic pathways.
Industrial Chemistry: Used in the production of herbicides and other agrochemicals.
作用机制
Target of Action
Chloroacetyl-D2 chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . It can react with other compounds to form acylated derivatives, which undergo further chemical reactions .
Mode of Action
The mode of action of Chloroacetyl-D2 chloride is primarily through its ability to form acyl chloride groups . It can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .
Biochemical Pathways
Chloroacetyl-D2 chloride is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . Chloroacetyl-D2 chloride causes the acylation of cyano-pyrazoline during the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .
Pharmacokinetics
It is known that this compound is utilized in the preparation of surfactants, enhancing drug delivery and pharmacokinetics .
Result of Action
The major use of Chloroacetyl-D2 chloride is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor . Some Chloroacetyl-D2 chloride is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .
Action Environment
Like other acyl chlorides, reaction with other protic compounds such as amines, alcohols, and water generates hydrochloric acid, making it a lachrymator . There is no regulated permissible exposure limit set by the Occupational Safety and Health Administration . Therefore, it is essential to note that this compound poses significant toxicity risks, causing eye irritation and organ damage upon exposure . Strict safety precautions must be implemented when handling Chloroacetyl-D2 chloride to safeguard human health and the environment .
准备方法
Synthetic Routes and Reaction Conditions
Chloroacetyl-D2 chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: Vinylidene chloride is oxidized to produce chloroacetyl chloride, which can then be deuterated.
Addition of Chlorine to Ketene: Ketene reacts with chlorine to form chloroacetyl chloride, which is subsequently deuterated.
Industrial Production Methods
Industrially, chloroacetyl chloride is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene. The deuteration process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas or deuterated reagents.
化学反应分析
Types of Reactions
Chloroacetyl-D2 chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: Reaction with water results in the formation of chloroacetic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Solvents: Tetrahydrofuran, dichloromethane, toluene.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Chloroacetic Acid: Formed from hydrolysis.
相似化合物的比较
Chloroacetyl-D2 chloride is compared with other similar compounds such as:
Chloroacetyl Chloride: The non-deuterated form, which is more commonly used but lacks the stability and tracing capabilities of the deuterated form.
Acetyl Chloride: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Bromoacetyl Chloride: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Chloroacetyl-D2 chloride is unique due to its deuterium content, which provides enhanced stability and allows for its use in isotope labeling studies.
属性
IUPAC Name |
2-chloro-2,2-dideuterioacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)
